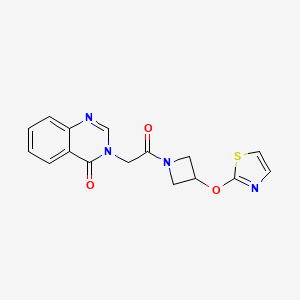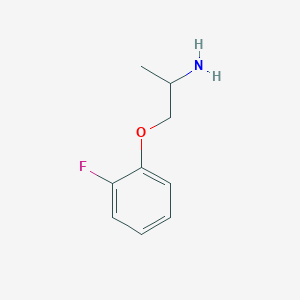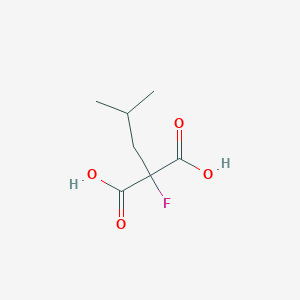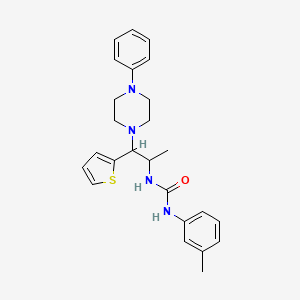
5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole
説明
Molecular Structure Analysis
The molecular structure of nitrofurans can be analyzed using computational chemistry techniques. These techniques can calculate the minimum conformation energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gap energies of nitrofurans and their derivative products .Chemical Reactions Analysis
Nitrofuran compounds are prodrugs, which means they are activated in the body. In E. coli, nitrofurans are activated via reduction by two type I oxygen-insensitive nitroreductases, NfsA and NfsB .Physical And Chemical Properties Analysis
The physical and chemical properties of nitrofurans can be determined using computational chemistry. This includes analyzing the structure of each molecule and its charge distribution to understand their reactivity .科学的研究の応用
Antibacterial Activity
5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their potential as antibacterial agents. These compounds have shown significant activity against various strains of Staphylococcus aureus, demonstrating their potential as new drug candidates due to their strong antibacterial properties. The synthesis involves cyclization of N-acylhydrazones with acetic anhydride under reflux conditions, and their structures have been characterized by various spectroscopic methods. In silico studies have also supported their potential as drug candidates by evaluating molecular properties according to Lipinski’s Rule of Five and other drug-likeness parameters (Oliveira et al., 2012). Additionally, other derivatives have been prepared through different synthetic procedures, showing remarkable antibacterial activities against both Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Antimicrobial and Antifungal Activities
A new antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ2-1,2,4-oxadiazole, has been studied for its broad-spectrum activity against bacteria, fungi, and several protozoa. This compound's antimicrobial activity remains effective even in the presence of human serum and shows no cross-resistance with common antibiotics or synthetic antimicrobial agents, indicating its unique mechanism of action and potential as a novel antimicrobial agent (Gadebusch & Basch, 1974).
Anti-tubercular and Cytotoxic Activities
Research into 1,3,4-oxadiazoles, including 5-(5-nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole, has highlighted their valuable biological effects, such as anti-tubercular, antibacterial, antifungal, and cytotoxic activities. These compounds have been synthesized through various methods and evaluated for their biological activities, showing potential for the development of new therapeutic agents with broad-spectrum antimicrobial properties (E. Jafari et al., 2017).
Corrosion Inhibition
Some studies have explored the use of 5-(5-nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole derivatives as corrosion inhibitors for metals in acidic environments. These compounds have demonstrated significant inhibition efficiency, making them potential candidates for applications in protecting metals from corrosion in industrial settings. The inhibition mechanism is attributed to the adsorption of these compounds onto the metal surface, forming a protective barrier against corrosive agents (Kalia et al., 2020).
将来の方向性
作用機序
Target of Action
The primary target of the compound 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole is the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is known to play a role in the development of complications of diabetes, including diabetic neuropathy .
Mode of Action
5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole interacts with its targets through a mechanism that involves the reduction of the nitro group by nitroreductase enzymes . This reduction process activates the compound, allowing it to covalently modify its targets . The side chain at the C2 of the furan ring defines its selectivity, depending on how well it fits into the ligand-binding pocket of a target .
Biochemical Pathways
The activation of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole affects the biochemical pathways involving glucose metabolism . The compound’s interaction with aldose reductase can influence the polyol pathway, a metabolic pathway that converts glucose into fructose . The downstream effects of this interaction can lead to changes in cellular functions and responses .
Pharmacokinetics
Nitrofuran compounds are generally known to be prodrugs, which means they are metabolically activated inside the body . The bioavailability of these compounds can be influenced by factors such as absorption rate, distribution within the body, metabolic changes, and the rate and route of excretion .
Result of Action
The molecular and cellular effects of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole’s action involve the modification of its target proteins, leading to changes in cellular functions . For instance, the compound’s interaction with aldose reductase can affect glucose metabolism, potentially influencing cellular energy production and other related processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, including factors such as the presence of other drugs, the individual’s health status, and genetic factors .
特性
IUPAC Name |
5-(5-nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-15(17)10-7-6-9(18-10)12-13-11(14-19-12)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFYEFJNLLZZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2606422.png)
![N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2606423.png)

![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B2606428.png)


![Methyl 6-ethyl-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2606432.png)
![2-Chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide](/img/structure/B2606433.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2606434.png)

![1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2606437.png)

![methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2606443.png)
